

Introduction: A Pivotal Scaffold in Modern Neuroscience Drug Discovery

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Compound of Interest

Compound Name: 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Cat. No.: B044829

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5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (also known by its synonyms [2,3'-bipyridin]-6'(1'H)-one and 5-(pyridin-2-yl)-2(1H)-pyridone) is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its core structure represents a critical nexus in the synthesis of advanced neurological therapeutics. The primary driver for its importance is its role as a key intermediate in the production of Perampanel (Fycompa®), a first-in-class, non-competitive α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.^{[1][2][3]}

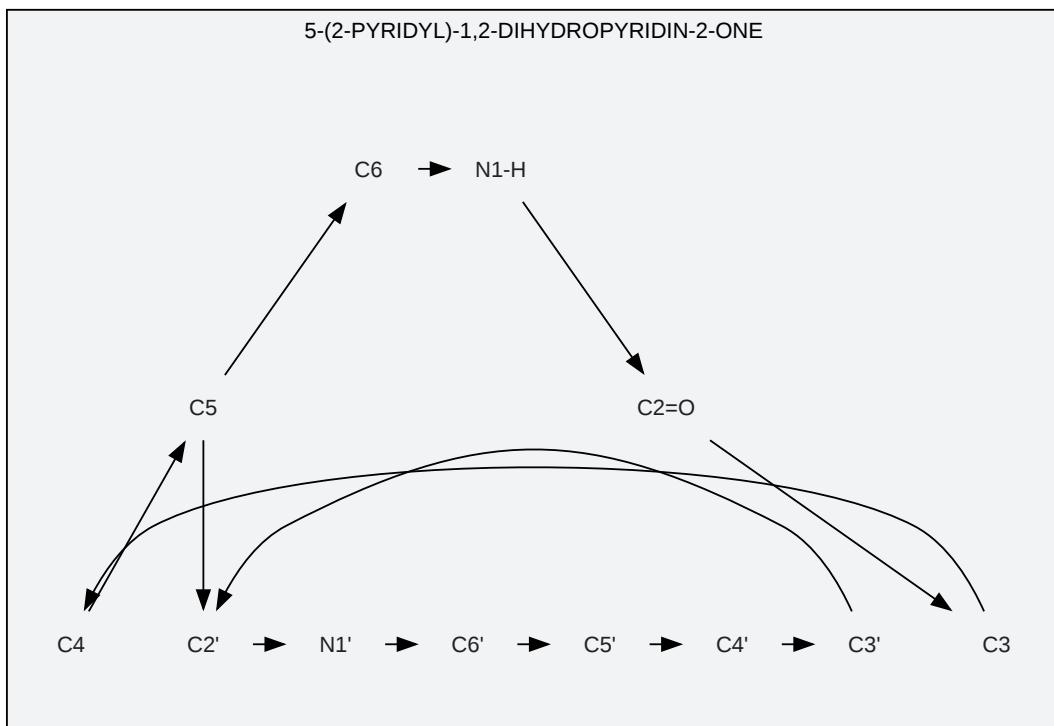
Dysfunction of the glutamatergic system, particularly over-activity of AMPA receptors, is implicated in the pathophysiology of epilepsy and other neurological disorders.^{[1][4]} Perampanel's unique mechanism of action offers a valuable therapeutic option for managing partial-onset seizures.^{[2][4]} Consequently, a thorough understanding of the synthesis and characterization of its precursors, such as **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE**, is essential for researchers and professionals in drug development and process chemistry.

This guide provides a comprehensive overview of the essential characterization data for this pivotal molecule, grounded in authoritative sources. We will delve into its synthesis, physicochemical properties, and the expected spectroscopic signatures that confirm its identity and purity, providing a framework for its reliable use in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational data for **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** provides the baseline for all subsequent analytical characterization. The molecule consists of a pyridin-2-one ring linked at the 5-position to a pyridine ring at its 2-position. This bipyridyl structure is fundamental to its function as a scaffold for more complex AMPA receptor antagonists.

Diagram: Chemical Structure and Atom Numbering



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Caption: Structure of **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** with IUPAC numbering.

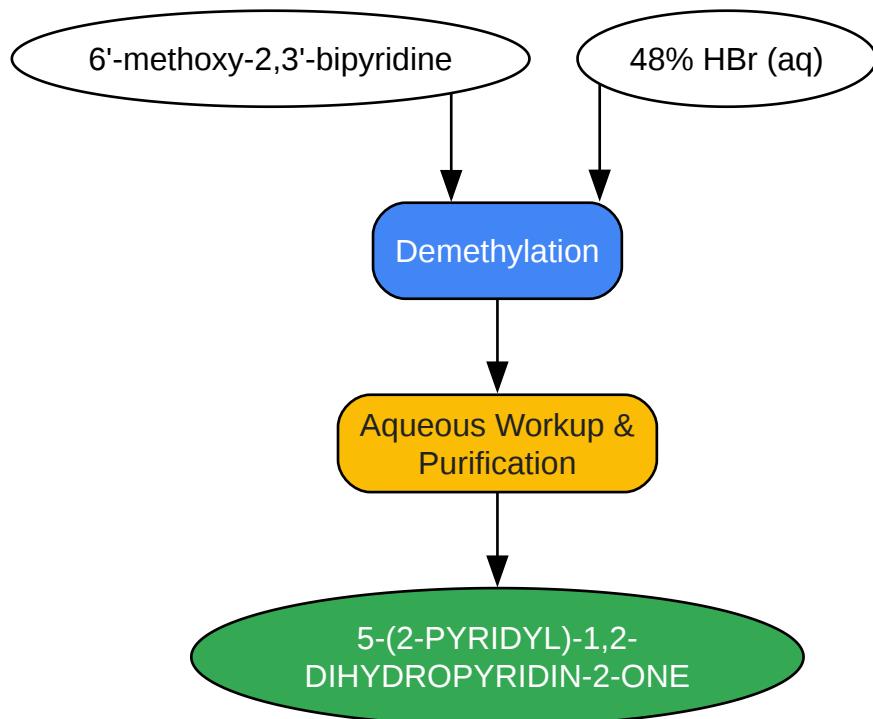
The key physicochemical properties are summarized in the table below, compiled from supplier data and chemical databases.

Property	Value	Source(s)
CAS Number	381233-78-9	[5]
Molecular Formula	C ₁₀ H ₈ N ₂ O	[5]
Molecular Weight	172.18 g/mol	[5]
Appearance	White to off-white solid	-
Melting Point	71-75 °C	-
Predicted Boiling Point	434.3 ± 45.0 °C	-
Predicted Density	1.221 ± 0.06 g/cm ³	-
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	-

Synthesis and Purification

The synthesis of **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** is prominently featured in the drug discovery literature leading to Perampanel.[\[1\]](#) One of the most authoritative methods involves the demethylation of a methoxy-substituted precursor, which itself is formed through a palladium-catalyzed cross-coupling reaction. This approach provides a reliable and scalable route to the target compound.

Diagram: Synthesis Workflow

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Caption: Key step in the synthesis of the title compound via demethylation.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from the procedures outlined in the primary discovery literature for Perampanel.^[1] The causality for this choice rests on its proven efficacy in producing the key intermediate for subsequent synthetic steps. The use of hydrobromic acid is a standard and robust method for the cleavage of aryl methyl ethers.

Materials:

- 6'-methoxy-2,3'-bipyridine
- 48% aqueous hydrobromic acid (HBr)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Step-by-Step Procedure:

- Reaction Setup: To a solution of 6'-methoxy-2,3'-bipyridine in a suitable solvent (or neat), add 48% aqueous HBr.
- Heating: Heat the mixture to reflux (typically around 125°C) and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is neutral to slightly basic.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE**.

Spectroscopic and Analytical Characterization

The definitive characterization of the synthesized molecule relies on a suite of spectroscopic techniques. The following sections describe the expected outcomes from these analyses based on the known structure. The primary reference containing the full experimental data is the 2012

Journal of Medicinal Chemistry article by Hibi et al., which details the discovery of Perampanel.

[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the molecular structure. The spectrum is expected to show distinct signals for each of the non-equivalent protons on the two aromatic rings. The pyridinone ring protons are typically influenced by the electron-withdrawing carbonyl group and the nitrogen heteroatom, while the pyridine ring protons will show their characteristic chemical shifts.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

- Pyridinone NH: A broad singlet, typically downfield (> 10 ppm), corresponding to the N1-H proton. Its broadness is due to quadrupole broadening and potential solvent exchange.
- Aromatic Protons: A total of 7 protons in the aromatic region (approx. 6.5-8.7 ppm).
 - Pyridine Ring (4H): One proton adjacent to the nitrogen (H6') will be the most downfield. The remaining three protons (H3', H4', H5') will appear as a complex multiplet or distinct doublets and triplets, consistent with a 2-substituted pyridine.
 - Pyridinone Ring (3H): Three protons (H3, H4, H6) will show characteristic coupling patterns (e.g., doublets, doublet of doublets) reflecting their positions relative to each other and the nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton of the molecule. Ten distinct signals are expected in the aromatic/olefinic region, plus the characteristic signal for the carbonyl carbon.

Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

- Carbonyl Carbon (C2): A signal in the downfield region, typically >160 ppm, characteristic of a pyridone carbonyl.

- Aromatic Carbons (10 C): Ten signals in the range of approximately 105-155 ppm. The carbons directly attached to nitrogen atoms (C6, C2', C6') will be shifted downfield. The carbon atom linking the two rings (C5) and the carbon it is attached to (C2') are also key diagnostic signals. Standard chemical shifts for pyridine are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information to further support the structure.

Expected Mass Spectrum Data:

- Molecular Ion Peak (M^+): For an exact mass measurement (HRMS-ESI), the protonated molecule $[M+H]^+$ should be observed at m/z 173.0715, corresponding to the formula $C_{10}H_9N_2O^+$.
- Nominal Mass: In a standard electron ionization (EI) or electrospray ionization (ESI) spectrum, a prominent peak at m/z 172 (for the molecular ion M^+) or 173 (for $[M+H]^+$) is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a distinct fingerprint for the compound.

Expected IR Absorption Bands (KBr Pellet or ATR):

- N-H Stretch: A broad absorption band in the region of 3100-3400 cm^{-1} corresponding to the N-H bond of the pyridinone ring.
- C=O Stretch: A strong, sharp absorption band around 1640-1680 cm^{-1} for the amide carbonyl group in the pyridone ring.
- C=C and C=N Stretches: Multiple sharp bands in the 1400-1610 cm^{-1} region, characteristic of the aromatic ring stretching vibrations of both the pyridine and pyridinone rings.

- C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the fingerprint region below 900 cm⁻¹.

Crystallographic Data

As of the latest review of the Cambridge Crystallographic Data Centre (CCDC) and other public databases, a single-crystal X-ray diffraction structure for **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** has not been publicly deposited. Obtaining such a structure would provide unequivocal confirmation of its solid-state conformation and packing, which could be valuable for formulation and solid-state chemistry studies.

Conclusion

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is a molecule of high strategic value in medicinal chemistry, serving as a cornerstone for the synthesis of the antiepileptic drug Perampanel. Its characterization is straightforward using standard analytical techniques. A combination of ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation, while mass spectrometry verifies the molecular weight, and IR spectroscopy confirms the presence of key functional groups. The synthesis is robust and well-documented in primary scientific literature, ensuring that researchers in drug discovery and development can produce and validate this critical intermediate with a high degree of confidence.

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